Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

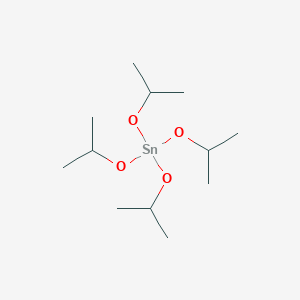

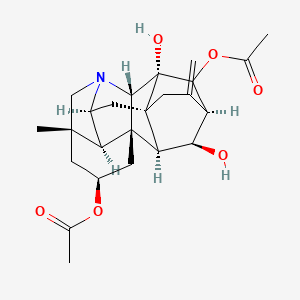

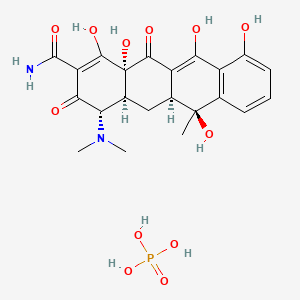

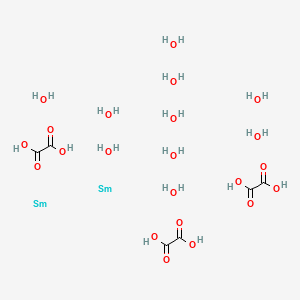

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) is a complex anion composed of ethanedioic acid, samarium cation, and a hydrate (water) molecule. It is an anionic compound, meaning it has a negative charge, and is composed of two oxygen atoms and two carbon atoms. The samarium cation is a rare earth metal and is a member of the lanthanide series. This particular compound has a wide range of uses in scientific research and industrial applications. It is a versatile compound that can be used in a variety of experiments.

Aplicaciones Científicas De Investigación

Phase Transition Enthalpies of Salt Hydrates

Researchers have emphasized the significance of salt hydrates like Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) in the realm of phase change materials (PCM). Salt hydrates are commended for their relatively higher phase transition enthalpies and cost-effectiveness compared to organic PCM. The review underlines the importance of differential scanning calorimetry (DSC) in achieving accurate values for phase transition enthalpies of salt hydrates, although certain conditions must be met to ensure reliability. The collected data indicates that despite the heterogeneous nature of salt hydrates, reliable values for their phase transition enthalpies can be obtained through meticulous experimental conditions (Schmit, H., Rathgeber, C., Hoock, P., & Hiebler, S., 2020).

Influence of Organic Acids on Mineral Dissolution

The study delves into how organic acids and their conjugate salts impact the stability of surrounding minerals. Specifically, it reviews the behaviors of organic acids like Ethanedioic acid in manipulating systems to achieve results not generally favored thermodynamically. These properties are pivotal in analytical techniques and industrial applications, such as extractive metallurgy, where they aid in the dissolution of valuable minerals. The review also highlights the role of pH in assisting dissolution by modifying the dissociation of acids, altering mineral surface charge, and impacting the dissolution mechanism (Lazo, D. E., Dyer, L., & Alorro, R., 2017).

Organic Acids in Industrial Applications

This comprehensive review focuses on organic acids, their advancements, technology, and associated problems, particularly in acidizing operations for carbonate and sandstone formations. It discusses the use of organic acids in removing formation damage and dissolving minerals, highlighting the importance of organic acids in high-temperature applications and their role as intensifiers or sequestering agents. The review aims to differentiate and close the gap between various organic acid applications, providing a detailed guide for researchers (Alhamad, L., Alrashed, A., Munif, E., & Miskimins, J., 2020).

Environmental Impacts of Salts from Produced Waters

This review discusses the significant constituent of waste waters produced during oil and gas production - salts. It emphasizes the importance of understanding the effects of hardness (calcium and magnesium) on the toxicity of chloride and explores the mechanisms of toxicity. The paper also stresses the need for more research on the effects of mixtures of multiple salts present in produced waters and more chronic effect studies to provide a comprehensive view of the overall potential toxicity of these ions (Farag, A., & Harper, D., 2014).

Mecanismo De Acción

Target of Action

Oxalic acid, a component of the compound, is known to interact with various biological entities, including enzymes and minerals .

Mode of Action

Oxalic acid, a key component, is known to chelate with divalent ions like manganese or ferric ions . This chelation can indirectly influence various biological processes .

Biochemical Pathways

Oxalic acid and its salts, components of the compound, are involved indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . They participate in the biogeochemical cycles of certain nutrients and influence their bioavailability . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase .

Result of Action

Oxalic acid, a component of the compound, is known to have various effects on the environment and organisms, influencing processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Action Environment

The action of the compound can be influenced by various environmental factors . For instance, oxalic acid and its salts are known to participate in various environmental processes, including pollutant bioremediation and rock weathering processes . They are also considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Análisis Bioquímico

Biochemical Properties

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are primarily based on its ability to form coordination complexes with metal ions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with metal ions allows it to modulate the activity of key enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming coordination complexes with metal ions. These interactions can lead to changes in gene expression and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s ability to form coordination complexes with metal ions allows it to modulate the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) can be achieved through a precipitation reaction between ethanedioic acid and samarium(III) nitrate, followed by hydration.", "Starting Materials": ["Ethanedioic acid", "Samarium(III) nitrate", "Water"], "Reaction": [ "Dissolve 0.1 moles of ethanedioic acid in 100 mL of water", "Dissolve 0.067 moles of samarium(III) nitrate in 50 mL of water", "Slowly add the samarium(III) nitrate solution to the ethanedioic acid solution while stirring", "A white precipitate of samarium(III) oxalate should form", "Filter the precipitate and wash it with water", "Dry the samarium(III) oxalate precipitate at 100°C for 2 hours", "Dissolve the dried samarium(III) oxalate in 50 mL of water", "Add 10 mL of water to the samarium(III) oxalate solution", "Allow the solution to stand for several hours to form the hydrate", "Filter the resulting product and wash it with water", "Dry the product at 100°C for 2 hours", "The final product is Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10)" ] } | |

Número CAS |

14175-03-2 |

Fórmula molecular |

C6H2O13Sm2 |

Peso molecular |

582.8 g/mol |

Nombre IUPAC |

oxalate;samarium(3+);hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |

Clave InChI |

IHOFTCLDVFIHMX-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Sm+3].[Sm+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)